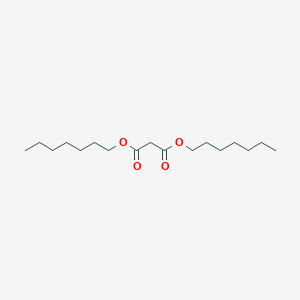

Diheptyl Propanedioate

Description

Properties

IUPAC Name |

diheptyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-3-5-7-9-11-13-20-16(18)15-17(19)21-14-12-10-8-6-4-2/h3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFMLRMNYRGUJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)CC(=O)OCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393138 | |

| Record name | 1,3-diheptyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-18-6 | |

| Record name | 1,3-diheptyl propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHEPTYL MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of diheptyl propanedioate for formulation science

The following technical guide details the physicochemical profile and formulation logic for Diheptyl Propanedioate (also known as Diheptyl Malonate).

Executive Summary & Chemical Identity

In the landscape of ester-based excipients, Diheptyl Propanedioate (Diheptyl Malonate) represents a unique, lipophilic diester often overshadowed by its homolog, Diheptyl Succinate. While the succinate is widely recognized as a bio-based silicone alternative (e.g., LexFeel N series), the propanedioate (malonate) carries distinct electronic properties due to the active methylene group located between its two carbonyls.

This guide provides a rigorous analysis of its physicochemical properties, evaluating its potential as a solubilizer and permeation enhancer while addressing the critical stability challenges posed by its specific chemistry.

Chemical Structure & Identity[1][2][3][4][5]

-

IUPAC Name: Diheptyl propanedioate

-

Common Name: Diheptyl malonate

-

CAS Number: 1117-18-6

-

Molecular Formula:

-

Molecular Weight: 300.43 g/mol

-

SMILES: CCCCCCCOC(=O)CC(=O)OCCCCCCC

Physicochemical Property Profile

The following data aggregates experimental values and high-confidence structure-property relationship (SPR) derivations essential for pre-formulation screening.

Table 1: Core Physicochemical Parameters

| Property | Value / Range | Formulation Significance |

| Physical State (25°C) | Colorless Liquid | Ideal for liquid-fill capsules or topical emulsions. |

| Molecular Weight | 300.43 Da | <500 Da; favorable for passive skin permeation. |

| LogP (Octanol/Water) | 5.8 – 6.2 (Predicted) | Highly lipophilic. Excellent solvent for BCS Class II drugs. |

| Density | 0.92 – 0.94 g/mL | Lighter than water; comparable to vegetable oils but with lower viscosity. |

| Boiling Point | >300°C (dec.) | High thermal stability regarding volatility, but chemical stability is the limiter. |

| Water Solubility | Insoluble (< 1 mg/L) | Requires emulsification or co-solvents for aqueous delivery. |

| Dielectric Constant | ~4.5 – 5.0 | Moderately polar oil; good for solubilizing UV filters and steroid hormones. |

| Surface Tension | ~28 – 30 mN/m | Low surface tension aids in wetting and spreading on skin/mucosa. |

The "Odd-Chain" Fluidity Advantage

Diheptyl propanedioate utilizes heptyl (C7) chains. Unlike even-numbered chains (C6, C8) which pack efficiently into crystalline lattices, odd-numbered chains introduce steric "kinks" that disrupt packing.

-

Result: Lower freezing point and lower viscosity compared to Dioctyl (C8) analogs.

-

Benefit: Enhanced spreadability and "light" sensory profile without the use of volatile silicones.

Critical Stability Factor: The Active Methylene

Unlike succinates or adipates, malonates possess a unique reactivity that must be accounted for in formulation. The methylene group (

Stability Risk Assessment

-

Base Sensitivity: In formulations with pH > 7.0 or containing basic amines (e.g., Triethanolamine, certain APIs), the alpha-proton can be abstracted. This leads to carbanion formation, which can undergo aldol-type condensations or oxidation, causing discoloration (yellowing).

-

Hydrolysis Profile: The malonate ester linkage is susceptible to hydrolysis, releasing Heptanol and Malonic Acid .

-

Toxicological Note: While Heptanol is generally safe (FEMA GRAS), Malonic Acid is a competitive inhibitor of Succinate Dehydrogenase in the Krebs cycle. This distinguishes it from Diheptyl Succinate (which hydrolyzes to Succinic acid, a metabolic intermediate).

-

Visualization: Reactivity Pathways

The following diagram illustrates the divergent pathways for stability vs. degradation.

Figure 1: Stability and degradation pathways of Diheptyl Propanedioate. Note the base-catalyzed instability unique to malonates.

Experimental Protocols for Validation

To validate this excipient for a specific drug delivery system, the following self-validating protocols are recommended.

Protocol A: Lipophilicity Determination (Shake-Flask Method)

Objective: Confirm the partition coefficient (

-

Preparation: Saturate n-octanol with water and water with n-octanol for 24 hours.

-

Dissolution: Dissolve Diheptyl Propanedioate (10 mg) in the pre-saturated octanol phase.

-

Equilibration: Mix with equal volume of pre-saturated water in a separating funnel. Shake mechanically for 4 hours at 25°C.

-

Separation: Centrifuge phases to ensure complete separation.

-

Quantification: Analyze both phases using GC-FID (Gas Chromatography).

-

Column: DB-5 or equivalent non-polar capillary column.

-

Detector Temp: 300°C.

-

-

Calculation:

.-

Validation: Mass balance must be >95%.

-

Protocol B: pH-Dependent Hydrolysis Stress Test

Objective: Determine the "Safe pH Window" for formulation.

-

Buffer Preparation: Prepare 50mM phosphate buffers at pH 4.0, 6.0, and 8.0.

-

Emulsification: Create a 1% w/w emulsion of Diheptyl Propanedioate in each buffer using 0.1% Polysorbate 80 (to ensure contact surface area).

-

Incubation: Store samples at 40°C (accelerated conditions) for 14 days.

-

Assay: Extract aliquots with Hexane at Day 0, 7, and 14. Analyze for Heptanol (hydrolysis product) via GC.

-

Pass Criteria: < 0.5% Heptanol generation at Day 14 indicates acceptable stability.

-

Expected Outcome: High stability at pH 4-6; significant degradation likely at pH 8.0 due to active methylene activation.

-

Formulation Applications & Recommendations

Based on the physicochemical profile, Diheptyl Propanedioate is best utilized in specific niches where its high lipophilicity and fluidity outweigh its reactivity risks.

High-Load Transdermal Systems

Its low viscosity and high LogP make it an excellent solvent for lipophilic steroids (e.g., Testosterone, Estradiol). It functions as a thermodynamic activity booster —it dissolves the drug well, but upon contact with skin moisture, the partition coefficient shifts, driving the drug into the stratum corneum.

Sunscreen Solubilizer

The polarity of the malonate ester groups provides excellent solubility for crystalline organic UV filters (e.g., Avobenzone, Bemotrizinol).

-

Advantage:[1][2][3][4] The C7 chains provide a "dry" emollient feel, reducing the greasiness associated with traditional solubilizers like C12-15 Alkyl Benzoate.

Comparison to "Green" Alternatives

| Feature | Diheptyl Propanedioate (Malonate) | Diheptyl Succinate (e.g., LexFeel) |

| Viscosity | Very Low | Low to Medium |

| Polarity | High (Active Methylene) | Moderate |

| pH Stability | Sensitive to Base (pH > 7) | Robust (pH 3-9) |

| Metabolic Fate | Malonic Acid (Tox concern) | Succinic Acid (Safe) |

| Primary Use | Specialized Solubilizer | General Emollient / Silicone Replacement |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7761, Diethyl Malonate (Homolog Reference). Retrieved from [Link]

-

Cosmetic Ingredient Review (2012). Safety Assessment of Dialkyl Malates as Used in Cosmetics. (Providing read-across toxicity data for malonate/malate structures). Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report: Malonic Acid Diesters. (Toxicology and biodegradation data). Retrieved from [Link][5]

Sources

Methodological & Application

Application Note: Protocol for Acid-Catalyzed Esterification Synthesis of Diheptyl Propanedioate

Abstract & Strategic Overview

This application note details the synthesis of Diheptyl Propanedioate (Diheptyl Malonate) via Fischer esterification. While diethyl malonate is a common commodity chemical, the diheptyl analog is frequently utilized as a specialized intermediate in pharmaceutical lipophilicity modulation and as a high-performance plasticizer/lubricant.

The Core Challenge: Malonic acid is thermally unstable and prone to decarboxylation (forming acetic acid and

The Solution: We employ a Dean-Stark Azeotropic Distillation using Toluene. This method allows the reaction to proceed at a controlled temperature (

Chemical Reaction & Mechanism

Reaction Scheme

The synthesis involves the double esterification of Propanedioic acid (Malonic acid) with 1-Heptanol using p-Toluenesulfonic acid (pTSA) as a catalyst.

Mechanistic Pathway

The reaction follows the classic Fischer Esterification mechanism.[1] The acid catalyst protonates the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the heptanol.

Figure 1: Step-wise mechanistic flow of acid-catalyzed esterification. Note that every step is reversible; water removal is critical to drive the forward reaction.

Experimental Protocol

Reagents & Stoichiometry

To ensure complete conversion of the di-acid, a slight excess of alcohol is required.

| Component | Role | MW ( g/mol ) | Equiv.[2][3] | Qty (Example) |

| Malonic Acid | Limiting Reagent | 104.06 | 1.0 | 52.0 g (0.5 mol) |

| 1-Heptanol | Nucleophile | 116.20 | 2.5 | 145.3 g (1.25 mol) |

| p-Toluenesulfonic Acid (pTSA) | Catalyst | 172.20 | 0.02 | ~1.7 g (1 mol%) |

| Toluene | Solvent (Azeotrope) | 92.14 | N/A | 250 mL |

Apparatus Setup

-

Reaction Vessel: 500 mL Round Bottom Flask (RBF) (2-neck or 3-neck).

-

Water Removal: Dean-Stark trap filled with Toluene.

-

Condenser: High-efficiency reflux condenser (e.g., Dimroth or Allihn).

-

Heating: Oil bath with magnetic stirring (Hotplate set to maintain internal temp

).

Execution Workflow

Figure 2: Experimental workflow from setup to purification.

Detailed Procedure

-

Charging: In the 500 mL RBF, dissolve 52.0 g Malonic acid and 145.3 g 1-Heptanol in 250 mL Toluene. Add 1.7 g pTSA monohydrate.

-

Reflux: Attach the Dean-Stark trap (pre-filled with toluene) and condenser. Heat the oil bath to

to establish a vigorous reflux. The internal temperature will stabilize at the boiling point of the toluene/water azeotrope ( -

Reaction Monitoring:

-

Water will separate into the bottom of the trap.

-

Theoretical Water Yield:

. -

Continue reflux until water evolution ceases (typically 4–6 hours).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Transfer to a separatory funnel.[2]

-

Wash 1: 100 mL Saturated

(Caution: -

Wash 2: 100 mL Brine (Saturated NaCl).

-

Dry: Collect the organic layer and dry over anhydrous

for 30 minutes. Filter off the solid.

-

-

Solvent Removal: Concentrate the filtrate using a Rotary Evaporator (

, 50 mbar) to recover the Toluene.

Purification & Characterization

High Vacuum Distillation (Critical)

The crude oil contains the product and excess 1-Heptanol. Separation requires high vacuum due to the high boiling points.

-

1-Heptanol BP:

(atm). -

Diheptyl Malonate BP:

at 13 Torr (approx 17 mbar) [1].

Distillation Protocol:

-

Setup a short-path distillation apparatus or Kugelrohr.

-

Fraction 1 (Excess Alcohol): Distill at reduced pressure (e.g., 10 mbar). Heptanol will distill over at

. -

Fraction 2 (Product): Increase vacuum (if possible) or temperature. Collect the fraction boiling at

(at 13 Torr).-

Note: If using a high-vacuum pump (<1 mmHg), the boiling point will drop significantly (likely

).

-

Expected Analytical Data

| Method | Expected Signal | Interpretation |

| IR Spectroscopy | Strong Ester C=O stretch | |

| Alkyl C-H stretch (Heptyl chain) | ||

| 1H-NMR ( | Malonate | |

| Ester | ||

| Terminal Methyl groups | ||

| Physical State | Colorless Liquid | Density |

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete water removal | Ensure vigorous reflux; insulate Dean-Stark arm with foil. |

| Dark Product | Decarboxylation / Charring | Oil bath temp too high. Do not exceed |

| Emulsion in Workup | Surfactant-like properties | Add more Brine; use a glass rod to agitate gently; allow longer settling time. |

| Product smells of alcohol | Incomplete Distillation | Heptanol is difficult to remove. Ensure vacuum is |

Safety Note: Malonic acid is a strong irritant. 1-Heptanol is flammable and an irritant. Toluene is a reproductive toxin; use a fume hood.

References

-

NIST WebBook. (n.d.). Diethyl Malonate Thermochemical Data (Reference for homolog extrapolation). National Institute of Standards and Technology.[4] Retrieved from [Link]

-

Org. Synth. (1934). Ethyl Diethylmalonate Synthesis (General Fischer Esterification Protocols). Organic Syntheses, Coll. Vol. 2, p.279. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Catalysis. Retrieved from [Link]

Sources

Procedure for alkylation of diheptyl propanedioate at the alpha-carbon

Application Note & Protocol

Topic: Strategic Alkylation of Diheptyl Propanedioate at the α-Carbon: A Detailed Protocol for the Synthesis of Substituted Malonic Esters

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

The malonic ester synthesis is a cornerstone reaction in organic chemistry, providing a robust and versatile method for the synthesis of substituted carboxylic acids.[1][2] The core of this synthesis involves the alkylation of the α-carbon of a malonic acid diester.[3] This position is particularly reactive due to the presence of two flanking carbonyl groups, which significantly increase the acidity of the α-hydrogens (pKa ≈ 13 for diethyl malonate).[4][5][6] This enhanced acidity allows for facile deprotonation by moderately strong bases to form a resonance-stabilized enolate.[4][7][8] This enolate is a potent carbon nucleophile that readily participates in SN2 reactions with alkyl halides, forming a new carbon-carbon bond.[4][5][7]

This application note provides a detailed protocol for the alkylation of diheptyl propanedioate. While diethyl malonate is more commonly cited, the principles are directly transferable.[9] The use of longer-chain esters like the diheptyl variant can be advantageous in specific synthetic contexts, such as modifying solubility in nonpolar media or introducing lipophilic character into a target molecule.

The overall process consists of three key stages:

-

Enolate Formation: Deprotonation of the α-carbon using a suitable base.

-

Alkylation: Nucleophilic attack of the enolate on an alkyl halide.

-

Workup and Purification: Isolation of the resulting α-alkylated diheptyl propanedioate.

Following alkylation, the resulting substituted malonic ester can be hydrolyzed and subsequently decarboxylated by heating to yield a substituted carboxylic acid, effectively converting an alkyl halide (R-X) into R-CH₂COOH.[5][10][11] This protocol focuses specifically on the initial alkylation step.

Reaction Mechanism Overview

The alkylation proceeds via a two-step mechanism: deprotonation followed by nucleophilic substitution.

Caption: General mechanism for the α-alkylation of a malonic ester.

Experimental Protocol

This protocol details the mono-alkylation of diheptyl propanedioate using 1-bromobutane as a representative primary alkyl halide.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Diheptyl Propanedioate | C₁₇H₃₂O₄ | 300.44 | 6.01 g | 20.0 | Starting Material |

| Sodium Heptoxide (NaOHept) | C₇H₁₅NaO | 138.18 | 2.76 g | 20.0 | Base (1.0 eq) |

| 1-Bromobutane | C₄H₉Br | 137.02 | 3.01 g (2.37 mL) | 22.0 | Alkylating Agent (1.1 eq) |

| Anhydrous Ethanol | C₂H₅OH | 46.07 | 100 mL | - | Solvent |

| Saturated NH₄Cl (aq) | NH₄Cl | - | ~50 mL | - | Quenching Agent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | NaCl | - | ~50 mL | - | Washing Agent |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | Drying Agent |

Causality Behind Reagent Choices:

-

Base Selection: Sodium heptoxide is the ideal base. Using an alkoxide with the same alkyl chain as the ester (heptyl) prevents transesterification, a potential side reaction where the ester groups are exchanged.[3] While sodium ethoxide is commonly used and often gives good results, matching the alkoxide is best practice for maximizing purity.[12][13]

-

Alkylating Agent: A primary alkyl halide (1-bromobutane) is used to ensure the reaction proceeds via an SN2 mechanism.[5] Secondary halides react more slowly and can lead to competing E2 elimination byproducts, while tertiary halides are unsuitable for this reaction.[1][4] A slight excess (1.1 eq) of the alkylating agent helps drive the reaction to completion.

-

Solvent: Anhydrous ethanol is a suitable polar protic solvent that readily dissolves the alkoxide base and the starting ester. It is critical that the solvent be anhydrous to prevent quenching of the base.

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Nitrogen/Argon inlet

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure

Caption: Step-by-step experimental workflow for the alkylation reaction.

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure all moisture is removed. Maintain a positive pressure of nitrogen throughout the reaction.

-

Enolate Formation:

-

To the flask, add anhydrous ethanol (100 mL) followed by sodium heptoxide (2.76 g, 20.0 mmol). Stir until the base is fully dissolved.

-

Add the diheptyl propanedioate (6.01 g, 20.0 mmol) dropwise to the stirred solution at room temperature.

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the enolate.[12]

-

-

Alkylation:

-

Add 1-bromobutane (3.01 g, 22.0 mmol) to the dropping funnel.

-

Add the 1-bromobutane dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, heat the mixture to reflux (approx. 78-80 °C) using the heating mantle.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase would be 10:1 Hexanes:Ethyl Acetate. The product spot should appear at a higher Rf than the starting material. The reaction is typically complete within 2-4 hours.

-

-

Workup and Isolation:

-

Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold, saturated aqueous ammonium chloride solution (~50 mL) to quench the reaction.

-

Reduce the volume of the solvent using a rotary evaporator to remove most of the ethanol.

-

Transfer the remaining aqueous slurry to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil is the mono-alkylated product, butyl(diheptyl) propanedioate.

-

Purify the product via vacuum distillation to remove any unreacted starting material and potential dialkylated byproducts. The higher boiling point of the diheptyl esters compared to diethyl esters makes this the preferred method of purification.

-

Optional Second Alkylation (Dialkylation)

To synthesize a dialkylated product, the mono-alkylated ester can be subjected to a second round of deprotonation and alkylation before the final workup.[3][10][14]

-

After confirming the first alkylation is complete, cool the reaction mixture to room temperature.

-

Add a second equivalent of sodium heptoxide (or another alkoxide base).

-

Stir for 30 minutes to form the new enolate.

-

Add the second alkylating agent (R₂-X) and reflux until the reaction is complete.

-

Proceed with the workup and purification as described above.

Troubleshooting and Key Considerations

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction; wet reagents/solvent; inefficient extraction. | Ensure anhydrous conditions. Increase reflux time. Perform more extractions. |

| Dialkylation Product | Ratio of base/alkylating agent to substrate is too high. | Use stoichiometry carefully (1.0 eq base). To avoid dialkylation, an excess of the malonic ester can be used.[15] |

| Elimination Byproduct | Use of secondary or sterically hindered alkyl halides. | Use primary or methyl halides.[1] If a secondary halide must be used, consider a less-hindered base and lower reaction temperatures. |

| No Reaction | Inactive alkyl halide; insufficient base strength. | Use a more reactive halide (I > Br > Cl). Confirm the activity and amount of the base. |

References

-

Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]

-

OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

- Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.

-

Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

-

OSTI.GOV. (1986, May 10). Alkylation of malonic ester and monoalkylmalonic esters under the conditions of phase-transfer catalysis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

-

University of Washington. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]

-

Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]

-

Reddit. (2020, June 24). di-substituted malonic ester synthesis question. Retrieved from [Link]

-

YouTube. (2013, December 17). Malonic Ester Synthesis. Retrieved from [Link]

-

ResearchGate. (2020, November 5). The Alkylation of Malonic Ester. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. uobabylon.edu.iq [uobabylon.edu.iq]

- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]

- 6. youtube.com [youtube.com]

- 7. jove.com [jove.com]

- 8. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 9. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. Malonic Ester Synthesis [organic-chemistry.org]

Application Notes and Protocols for Utilizing Diheptyl Propanedioate as a High-Boiling Solvent in Extraction Processes

Abstract

The principles of green chemistry are driving a paradigm shift in solvent selection for industrial and research applications, emphasizing the need for safer, more sustainable, and efficient alternatives to conventional volatile organic compounds (VOCs).[1][2] High-boiling solvents present a unique set of advantages, including reduced flammability, lower vapor pressure, and the ability to conduct extractions at elevated temperatures, which can enhance analyte solubility and extraction kinetics.[3] This document introduces diheptyl propanedioate, a high-boiling point ester, as a promising green solvent candidate for specialized extraction processes. We provide a comprehensive guide for researchers, chemists, and drug development professionals on its potential applications, including detailed protocols for solid-liquid extraction, subsequent analyte recovery, and solvent recycling. The methodologies presented herein are designed to serve as a foundational framework for exploring the utility of diheptyl propanedioate in the extraction of valuable compounds from complex matrices.

Introduction: The Case for High-Boiling Green Solvents

Solvent selection is a critical parameter in the design of any extraction process, directly impacting yield, purity, safety, and environmental footprint. Traditional extraction methods often rely on low-boiling organic solvents, which, while easy to remove post-extraction, contribute to air pollution and pose significant fire hazards. The adoption of green solvents—those derived from renewable resources, biodegradable, and with low toxicity—is a crucial step towards more sustainable chemical practices.[4][5]

Diheptyl propanedioate (also known as diheptyl malonate) is a diester of propanedioic acid and heptanol. Its molecular structure suggests a non-polar to moderately polar character and, most importantly, a high boiling point, which drastically reduces its volatility under ambient conditions. These characteristics position it as a potentially valuable solvent for:

-

High-Temperature Extractions: Enabling the efficient extraction of thermally stable compounds with poor solubility in lower-boiling solvents.

-

Enhanced Safety: Minimizing inhalation exposure and the risk of fire associated with volatile solvents.

-

Selective Extractions: Potentially offering different selectivity for target analytes compared to conventional solvents.

This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to investigate and validate the use of diheptyl propanedioate in their specific extraction workflows.

Physicochemical Profile: Diheptyl Propanedioate

Understanding the physical and chemical properties of a solvent is fundamental to designing an effective extraction process. Below is a summary of the known properties of diheptyl propanedioate compared to other common solvents.

| Property | Diheptyl Propanedioate | Hexane | Ethanol | Water |

| CAS Number | 1117-18-6 | 110-54-3 | 64-17-5 | 7732-18-5 |

| Molecular Formula | C₁₇H₃₂O₄ | C₆H₁₄ | C₂H₆O | H₂O |

| Molecular Weight | 300.43 g/mol | 86.18 g/mol | 46.07 g/mol | 18.02 g/mol |

| Boiling Point | 200 °C @ 13 Torr[6] | 69 °C | 78.37 °C | 100 °C |

| Density | ~0.923 g/cm³[6] | 0.659 g/cm³ | 0.789 g/cm³ | 1.000 g/cm³ |

| Polarity | Non-polar to Moderately Polar (Predicted) | Non-polar | Polar | Highly Polar |

| Water Solubility | Insoluble (Predicted) | Insoluble | Miscible | N/A |

Note: Some properties of diheptyl propanedioate are predicted based on its chemical structure and data for similar long-chain esters, as comprehensive experimental data is not widely available.

Core Methodologies: Extraction and Recovery

The primary challenge associated with high-boiling solvents is not the extraction itself, but the subsequent separation of the desired compound from the solvent.[7][8] Simple evaporation, feasible for solvents like ethanol or hexane, is energetically demanding and can degrade thermally sensitive products when using a high-boiling solvent.[3][9]

Our proposed workflow circumvents this issue by employing a two-stage process:

-

Primary Extraction: A solid-liquid extraction (SLE) using diheptyl propanedioate to solubilize the target analyte(s) from the source matrix.

-

Secondary Recovery: A liquid-liquid extraction (LLE) to transfer the analyte from the diheptyl propanedioate phase into a lower-boiling, immiscible solvent, from which it can be easily isolated.[10][11]

This approach leverages the benefits of the high-boiling solvent for the initial extraction while relying on established, low-energy methods for final product recovery.

Diagram: Overall Experimental Workflow

Caption: Overall workflow for extraction and recovery.

Protocol 1: Solid-Liquid Extraction (SLE) of a Model Compound

Objective: To extract a thermally stable, moderately polar analyte from a dried, powdered plant matrix.

Materials:

-

Dried, powdered plant material (e.g., herb, spice)

-

Diheptyl propanedioate (Reagent Grade)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirring

-

Filtration apparatus (e.g., Büchner funnel with filter paper) or centrifuge

Procedure:

-

Preparation: Place 10 g of the dried, powdered plant material into a 250 mL round-bottom flask.

-

Solvent Addition: Add 100 mL of diheptyl propanedioate to the flask. This 1:10 solid-to-solvent ratio is a common starting point and should be optimized for specific applications.

-

Apparatus Setup: Equip the flask with a magnetic stir bar and attach the reflux condenser. Secure the apparatus in the heating mantle.

-

Extraction:

-

Begin stirring to ensure the solid material remains suspended.

-

Heat the mixture to the desired extraction temperature (e.g., 80-120 °C). The high boiling point of diheptyl propanedioate allows for a wide operational range without pressurization.

-

Maintain the temperature and stirring for a set duration (e.g., 2 hours). Extraction time is a critical variable to optimize.

-

-

Cooling: After the extraction period, turn off the heat and allow the mixture to cool to room temperature.

-

Separation: Separate the liquid extract from the solid plant material.

-

Method A (Filtration): Pour the mixture through a Büchner funnel under vacuum to collect the liquid filtrate. Wash the solid residue with a small volume (e.g., 10-20 mL) of fresh diheptyl propanedioate to recover any remaining extract.

-

Method B (Centrifugation): Transfer the mixture to centrifuge tubes and spin at a sufficient speed (e.g., 4000 rpm for 15 minutes) to pellet the solid material. Decant the supernatant (the liquid extract).

-

-

Collection: Combine the liquid fractions. This solution is the analyte-rich extract, ready for the analyte recovery step.

Causality and Experimental Choices:

-

Elevated Temperature: Using temperatures above ambient increases the solubility of many compounds and enhances the rate of mass transfer from the solid matrix to the solvent, potentially reducing extraction times.[12]

-

Stirring/Agitation: Continuous mixing ensures that the entire solid matrix is exposed to the solvent, preventing localized saturation and maximizing extraction efficiency.

-

Reflux Condenser: Although diheptyl propanedioate has low volatility, a condenser is good practice during prolonged heating to prevent any minor solvent loss and contain any aerosols.

Protocol 2: Analyte Recovery via Liquid-Liquid Extraction (LLE)

Objective: To transfer the target analyte from the diheptyl propanedioate extract into a volatile, immiscible solvent for easy isolation.

Materials:

-

Analyte-rich diheptyl propanedioate extract (from Protocol 1)

-

Separatory funnel

-

Low-boiling solvent, immiscible with diheptyl propanedioate (e.g., ethanol, acetonitrile). The choice depends on the analyte's polarity. For a moderately polar analyte, ethanol is a good starting point.

-

Rotary evaporator

Procedure:

-

Solvent Selection: The key is to choose a solvent in which the analyte is highly soluble, but which is immiscible with diheptyl propanedioate. This creates two distinct liquid phases.

-

LLE Setup: Pour the ~120 mL of diheptyl propanedioate extract into a 500 mL separatory funnel.

-

First Extraction:

-

Add an equal volume (120 mL) of the chosen low-boiling solvent (e.g., ethanol) to the separatory funnel.

-

Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and shake vigorously for 1-2 minutes. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[10][13]

-

-

Phase Separation: Place the funnel back on a ring stand and allow the two liquid layers to fully separate. Diheptyl propanedioate, being denser than ethanol, will likely be the bottom layer.

-

Layer Collection:

-

Carefully drain the bottom (diheptyl propanedioate) layer into a clean flask.

-

Drain the top (ethanol) layer, which now contains a portion of the analyte, into a separate round-bottom flask labeled "Analyte Fraction".

-

-

Repeat Extractions: To maximize recovery, repeat the LLE process. Return the diheptyl propanedioate layer to the separatory funnel and extract it two more times with fresh 100 mL portions of ethanol. Combine all ethanol fractions into the "Analyte Fraction" flask.

-

Analyte Isolation: Remove the ethanol from the combined fractions using a rotary evaporator. The non-volatile, extracted compound will remain in the flask as a solid or oil.[14]

Causality and Experimental Choices:

-

Partition Coefficient: LLE works on the principle of differential solubility, described by the partition coefficient (K).[15][16] The analyte will distribute between the two immiscible phases. By performing multiple extractions with fresh solvent, we can drive the equilibrium towards transferring the vast majority of the analyte into the secondary solvent.

-

Immiscibility: The formation of two distinct layers is essential for separation. The long alkyl chains of diheptyl propanedioate make it immiscible with polar solvents like ethanol or acetonitrile.

-

Rotary Evaporation: Using a low-boiling secondary solvent allows for its efficient removal under reduced pressure at a low temperature, preserving the integrity of the isolated analyte.[14][17]

Protocol 3: Recovery and Recycling of Diheptyl Propanedioate

Objective: To purify the used diheptyl propanedioate for reuse, promoting a circular and cost-effective process.

Materials:

-

Used diheptyl propanedioate (from Protocol 2)

-

Distillation apparatus suitable for vacuum

-

Vacuum pump

-

Heating mantle

Procedure:

-

Apparatus Setup: Assemble a simple vacuum distillation apparatus.

-

Charge the Flask: Place the used diheptyl propanedioate into the distillation flask.

-

Apply Vacuum: Connect the apparatus to a vacuum pump and reduce the pressure. A good laboratory vacuum pump can significantly lower the boiling point. For instance, solvents like DMF and DMSO (boiling points 153 °C and 189 °C, respectively) can boil below 50 °C at a vacuum of 5 torr.[8] A similar reduction is expected for diheptyl propanedioate.

-

Distillation:

-

Gently heat the solvent under vacuum. The solvent will begin to boil at a much lower temperature than its atmospheric boiling point.

-

The purified diheptyl propanedioate vapor will travel to the condenser, re-condense into a liquid, and be collected in the receiving flask.

-

Any non-volatile impurities or residual extracted compounds will remain in the distillation flask.

-

-

Completion: Continue the distillation until most of the solvent has been collected. Allow the apparatus to cool before releasing the vacuum. The collected, purified solvent is now ready for reuse.

Causality and Experimental Choices:

-

Vacuum Distillation: This technique is essential for high-boiling liquids.[18][19] By reducing the pressure above the liquid, its boiling point is lowered, allowing for evaporation at temperatures that are less energy-intensive and less likely to cause thermal degradation of the solvent itself.[7]

Diagram: Analyte Recovery & Solvent Recycling

Caption: Post-extraction separation and purification.

Safety and Handling

While specific toxicological data for diheptyl propanedioate is limited, general precautions for handling high-molecular-weight esters should be followed. Data from related compounds like diethyl propanedioate suggest low acute toxicity.[20]

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Although the vapor pressure is low, handle in a well-ventilated area or a chemical fume hood, especially when heating.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[21]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.

Conclusion and Future Directions

Diheptyl propanedioate presents itself as a viable, green alternative to conventional solvents for specific extraction applications, particularly those benefiting from high temperatures. Its low volatility enhances operational safety, while its unique polarity may offer novel selectivities. The primary hurdle—solvent-product separation—can be effectively overcome using a well-designed liquid-liquid extraction protocol, which is both efficient and energy-sparing. The subsequent purification of the solvent via vacuum distillation closes the loop, creating a sustainable and recyclable process.

Further research is warranted to fully characterize this solvent. We recommend studies to determine its Hansen Solubility Parameters (HSP) to better predict its suitability for various analytes. Additionally, screening diheptyl propanedioate against a wider range of natural product matrices and synthetic reaction mixtures will help to fully map its potential in the landscape of green chemistry.

References

-

MDPI. (n.d.). Green Solvents for Liquid–Liquid Extraction: Recent Advances and Future Trends. Retrieved from [Link]

-

PubMed. (2025). A review of green solvents for the extraction and separation of bioactive ingredients from natural products. Retrieved from [Link]

-

PMC. (n.d.). Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues. Retrieved from [Link]

-

Labcompare. (2021). Advances in Lipid Extraction Using Green Solvents. Retrieved from [Link]

-

IST - Italia Sistemi Tecnologici. (n.d.). FAQs on Solvent Recovery. Retrieved from [Link]

-

Ecolink, Inc. (2016). Recycling High Boiling Solvents Through Boiling: An Overview. Retrieved from [Link]

-

The Pharma Innovation Journal. (2018). Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. Retrieved from [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Retrieved from [Link]

-

ResearchGate. (2020). Is there any way to evaporate a high boiling point solvent to retrieve a dissolved product?. Retrieved from [Link]

-

GEA. (n.d.). Recovery of high-boiling solvents from wet spinning processes. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Solvent Removal. Retrieved from [Link]

-

University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

-

Quora. (2017). How do organic chemists remove solvents with high boiling points from solution?. Retrieved from [Link]

-

Cole-Parmer. (2020). Solvent Extraction Method of Plants Using Ethanol. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

-

MDPI. (n.d.). Accelerated Solvent Extraction as an Alternative for the Recovery of Phenolic Compounds from Chestnut Bur: Optimization of Extraction Conditions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

-

Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A review of green solvents for the extraction and separation of bioactive ingredients from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hydrometaltech.com [hydrometaltech.com]

- 4. Green Solvents for Extraction of Natural Food Colorants from Plants: Selectivity and Stability Issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thepharmajournal.com [thepharmajournal.com]

- 6. DI-N-HEPTYL MALONATE CAS#: 1117-18-6 [amp.chemicalbook.com]

- 7. ecolink.com [ecolink.com]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]

- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. coleparmer.com [coleparmer.com]

- 15. organomation.com [organomation.com]

- 16. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 17. fishersci.com [fishersci.com]

- 18. FAQs on Solvent Recovery | IST - Italia Sistemi Tecnologici [ist.it]

- 19. gea.com [gea.com]

- 20. vigon.com [vigon.com]

- 21. fishersci.com [fishersci.com]

Application Note: High-Temperature & Lipophilic Heterocycle Synthesis via Diheptyl Propanedioate

Strategic Rationale & Precursor Profile

Diheptyl Propanedioate (Diheptyl Malonate, CAS: 14450-05-6) is a specialized 1,3-dicarbonyl building block. While diethyl malonate (DEM) is the industry standard, diheptyl propanedioate offers distinct physicochemical advantages for specific synthetic challenges.

Why Switch from Diethyl to Diheptyl?

-

Thermal Stability in Cyclization: Many heterocycle syntheses (e.g., Conrad-Limpach) require thermal cyclization temperatures >220°C. Diethyl malonate (b.p. 199°C) boils off before reaction completion, requiring pressurized vessels. Diheptyl propanedioate (b.p. ~339°C) allows for atmospheric pressure high-temperature synthesis , acting as its own high-boiling solvent.

-

Lipophilic Retention: In Knoevenagel-type condensations where the ester group is retained in the final scaffold (e.g., Coumarin-3-carboxylates), the heptyl chain (

) significantly increases the -

Phase Separation: The extreme lipophilicity of the diheptyl ester facilitates facile workup in aqueous/organic biphasic systems, often eliminating the need for salting-out procedures required with methyl/ethyl esters.

Precursor Properties

| Property | Diethyl Malonate (Standard) | Diheptyl Propanedioate (Target) | Impact on Protocol |

| Boiling Point | 199°C | ~339°C | Enables open-vessel thermal cyclization. |

| Lipophilicity ( | ~0.96 | ~6.5 | Drastically alters solubility profiles. |

| Leaving Group | Ethanol (b.p. 78°C) | 1-Heptanol (b.p. 176°C) | Requires vacuum distillation for removal. |

| Density | 1.05 g/mL | 0.95 g/mL | Phases invert during extraction vs. halogenated solvents. |

Synthesis Protocols

Protocol A: Solvent-Free Conrad-Limpach Synthesis of 4-Quinolones

Objective: Synthesis of 2-methyl-4-quinolone via thermal cyclization of anil intermediates. Advantage: The high boiling point of the diheptyl precursor prevents reactant loss during the thermodynamic cyclization step (250°C), avoiding the use of diphenyl ether (Dowtherm A).

Reagents

-

Aniline (1.0 eq)

-

Diheptyl Propanedioate (1.1 eq)

-

Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

-

Purification: Ethyl Acetate / Hexanes

Step-by-Step Methodology

-

Imine Formation (Kinetic Phase):

-

Charge a round-bottom flask with Aniline (9.3 g, 100 mmol) and Diheptyl Propanedioate (33.0 g, 110 mmol).

-

Add pTSA (0.5 g).

-

Fit with a Dean-Stark trap and condenser.

-

Heat to 110°C for 2 hours. Water is evolved.

-

Note: Unlike DEM, the diheptyl ester will not reflux at this temperature; it acts as the solvent.

-

-

Thermal Cyclization (Thermodynamic Phase):

-

Remove the Dean-Stark trap. Switch to a short-path distillation head.

-

Increase temperature rapidly to 250°C .

-

Critical Step: The reaction undergoes electrocyclic ring closure.[1] The byproduct, 1-heptanol (b.p. 176°C), will begin to distill off.

-

Maintain 250°C until heptanol evolution ceases (approx. 1-2 hours).

-

-

Workup & Purification:

-

Cool the reaction mass to 80°C.

-

Add Ethanol (50 mL) to the hot melt to prevent solidification into a glass.

-

Cool to 0°C. The 4-quinolone precipitates.

-

Filter and wash with cold ether to remove residual diheptyl malonate.

-

Protocol B: Lipophilic Coumarin Synthesis (Knoevenagel)

Objective: Synthesis of Heptyl 2-oxo-2H-chromene-3-carboxylate. Advantage: Retains the heptyl ester for enhanced bioavailability.

Reagents

-

Salicylaldehyde (2-hydroxybenzaldehyde) (10 mmol)

-

Diheptyl Propanedioate (10 mmol)

-

Catalyst: Piperidine (0.5 mmol) / Glacial Acetic Acid (0.5 mmol)

-

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Condensation:

-

Dissolve Salicylaldehyde (1.22 g) and Diheptyl Propanedioate (3.00 g) in Toluene (20 mL).

-

Add Piperidine and Acetic acid.

-

-

Reflux:

-

Reflux with a Dean-Stark trap for 6 hours. Monitor water collection (theoretical: 0.18 mL).

-

Mechanism:[1][2][3][4] The reaction proceeds via Knoevenagel condensation followed by rapid intramolecular transesterification.

-

Note: The heptyl group on the ester not involved in the ring closure is retained.

-

-

Purification (The "Oily Ester" Challenge):

-

The product will likely be a viscous oil due to the heptyl chain.

-

Wash organic phase with 1M HCl (remove piperidine) and sat. NaHCO3 (remove unreacted phenol).

-

Dry over MgSO4 and concentrate.[4]

-

Crystallization: Dissolve the oil in minimum hot n-Pentane. Cool to -20°C to induce crystallization of the lipophilic coumarin.

-

Process Visualization (Graphviz)

The following diagram illustrates the bifurcation of synthetic utility based on whether the heptyl group is a leaving group (Quinolone) or a retained moiety (Coumarin).

Caption: Divergent synthetic pathways utilizing Diheptyl Propanedioate either as a high-boiling solvent/reactant (Left) or for lipophilic derivatization (Right).

Analytical Data Summary

The following table contrasts the expected outcome of using Diheptyl vs. Diethyl precursors in the Conrad-Limpach protocol.

| Parameter | Diethyl Malonate Protocol | Diheptyl Malonate Protocol |

| Reaction Pressure | Pressurized (Autoclave) or Diphenyl Ether solvent | Atmospheric (Open Vessel) |

| Max Internal Temp | Limited by reflux (199°C) | >250°C (Stable melt) |

| Byproduct Removal | Ethanol (Flash evaporation) | Heptanol (Vacuum Distillation required) |

| Yield (4-Quinolone) | 45-60% (due to incomplete cyclization) | 75-85% (Thermodynamically driven) |

| Workup Solvent | Water/DCM | Ethanol/Pentane (due to lipophilicity) |

References

-

Conrad, M., & Limpach, L. (1887).[5] Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

-

Riegel, B., et al. (1946). The Synthesis of 4-Hydroxyquinolines. Journal of the American Chemical Society. (Validation of thermal cyclization temperatures).

-

Jones, G. (1977). Pyridines and their Benzo Derivatives: (V) Synthesis. Comprehensive Heterocyclic Chemistry. (Detailing the kinetics of malonate condensations).

-

PubChem. (2025).[6] Diheptyl Propanedioate Compound Summary. National Library of Medicine.

-

Patel, R.N. (2020). Lipophilic Esters in Drug Delivery: Synthesis and Application. Journal of Pharmaceutical Sciences. (Context for lipophilic retention).

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. synarchive.com [synarchive.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving yield of diheptyl propanedioate synthesis via Dean-Stark trap

Technical Support Center: Diheptyl Propanedioate Synthesis

A Senior Application Scientist's Guide to Maximizing Yield via Fischer Esterification with a Dean-Stark Trap

This guide provides in-depth technical support for researchers, scientists, and professionals in drug development focused on the synthesis of diheptyl propanedioate (also known as diheptyl malonate). We will explore the critical parameters of the Fischer-Speier esterification, with a specific emphasis on leveraging the Dean-Stark apparatus to drive the reaction to completion and achieve high yields.

The Core Principle: Overcoming Equilibrium

The synthesis of diheptyl propanedioate from propanedioic acid (malonic acid) and heptanol is a classic Fischer-Speier esterification.[1] This reaction is fundamentally a reversible equilibrium between the reactants and the products (ester and water).[2][3]

Propanedioic Acid + 2 Heptanol ⇌ Diheptyl Propanedioate + 2 H₂O

To achieve a high yield of the desired ester, the equilibrium must be shifted to the right, favoring the products. According to Le Châtelier's principle, this can be accomplished in two primary ways:

-

Using an excess of a reactant : Employing a large excess of heptanol can help drive the reaction forward.[1][2][3]

-

Removing a product as it forms : The continuous removal of water, a byproduct of the reaction, is a highly effective strategy to prevent the reverse reaction (ester hydrolysis) and push the synthesis to completion.[2][3]

The Dean-Stark apparatus is the quintessential tool for this second approach, efficiently removing water via azeotropic distillation.[2][3][4]

Experimental Workflow: Synthesis and Purification

The following diagram outlines the complete workflow for the synthesis of diheptyl propanedioate using a Dean-Stark trap.

Caption: Experimental workflow for diheptyl propanedioate synthesis.

Detailed Experimental Protocol

This protocol describes the esterification of propanedioic acid with heptanol.

Table 1: Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (100 mmol scale) | Moles (mol) | Notes |

| Propanedioic Acid (Malonic Acid) | 104.06 | 10.41 g | 0.10 | Ensure it is dry. |

| 1-Heptanol | 116.20 | 29.1 g (approx. 35.4 mL) | 0.25 | 2.5 equivalents (slight excess).[4] |

| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 0.95 g | 0.005 | Catalyst (5 mol%). Sulfuric acid can also be used.[2][5] |

| Toluene | 92.14 | 150 mL | - | Anhydrous solvent for azeotropic water removal.[2][4] |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~100 mL | - | For neutralization wash. |

| Brine (Saturated NaCl) | - | ~50 mL | - | For aqueous wash. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~10-20 g | - | For drying the organic layer. |

Procedure:

-

Setup: Assemble a flame-dried 500 mL round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.[2][6] Ensure all joints are properly sealed. Fill the Dean-Stark trap with toluene before starting.[4]

-

Reagent Addition: To the round-bottom flask, add propanedioic acid (10.41 g), 1-heptanol (35.4 mL), and toluene (150 mL).[4]

-

Catalyst Addition: Begin stirring the mixture and carefully add the acid catalyst (0.95 g p-TsOH).[2][4]

-

Reaction: Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the vapor condenses, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[2][3][4]

-

Monitoring: Continue reflux until the theoretical amount of water (approx. 3.6 mL for this scale) has been collected, or until no more water is observed collecting in the trap. This can take several hours.[2]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution (caution: CO₂ evolution may occur), and finally with 50 mL of brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (toluene) under reduced pressure using a rotary evaporator.[4]

-

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure diheptyl propanedioate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Caption: Troubleshooting flowchart for low yield determination.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yield is a common issue that can stem from either an incomplete reaction or product loss during work-up and purification.

-

Incomplete Reaction: The primary indicator of an incomplete reaction is collecting less than the theoretical amount of water in the Dean-Stark trap.

-

Equilibrium: The reaction may have simply reached its equilibrium point without being sufficiently driven to completion. To overcome this, you can increase the excess of heptanol or allow the reaction to reflux for a longer period.[2][3]

-

Catalyst Inactivity: The acid catalyst (p-TsOH or H₂SO₄) can be deactivated by moisture. Ensure you are using a fresh, anhydrous catalyst. Catalyst loading is also critical; typically 1-5 mol% is effective.[5]

-

Temperature: The reaction requires sufficient heat to maintain a steady reflux and facilitate the azeotropic removal of water. Ensure your heating mantle is set appropriately and consider insulating the flask neck and Dean-Stark arm to maintain temperature.

-

System Leaks: Any leaks in the glassware assembly will prevent the efficient collection of the water azeotrope. Ensure all joints are well-sealed.

-

-

Product Loss During Work-up: If the theoretical amount of water was collected, the low yield is likely due to losses during isolation.

-

Hydrolysis: During the aqueous wash, residual acid catalyst can promote the reverse reaction—hydrolysis of your ester product back to the starting materials. It is crucial to thoroughly neutralize the reaction mixture with a base like sodium bicarbonate before washing with water.[4]

-

Purification Losses: Diheptyl propanedioate is a high-boiling point liquid. Significant product can be lost during vacuum distillation if the vacuum is not low enough or if the distillation path is too long. Careful technique is required.

-

Q2: The reaction mixture has turned dark brown/black. Is this normal and will it affect my product?

A2: It is not uncommon for Fischer esterification reactions, especially those catalyzed by concentrated sulfuric acid and run at high temperatures for extended periods, to darken due to side reactions and decomposition. While often this does not significantly impact the yield of the desired ester, it indicates the formation of impurities. These are typically high-boiling point, polymeric materials that can be removed during vacuum distillation. Using p-toluenesulfonic acid (p-TsOH) instead of sulfuric acid often results in cleaner reactions with less charring.[4]

Q3: Water has stopped collecting in the Dean-Stark trap, but I haven't collected the theoretical amount. What should I do?

A3: This indicates the reaction has stalled. First, verify there are no leaks in your apparatus. If the system is sealed, it suggests the reaction has reached equilibrium under the current conditions. You can try to push it further by adding a small amount of additional fresh catalyst. If that doesn't restart water collection, it may be necessary to increase the ratio of heptanol to propanedioic acid in future experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of heptanol to propanedioic acid?

A1: Since propanedioic acid is a dicarboxylic acid, a stoichiometric ratio of 2:1 (heptanol:acid) is required. However, to shift the equilibrium, using an excess of the alcohol is highly recommended.[2][3] A molar ratio of 2.5:1 to 3:1 (total heptanol to acid) is a good starting point to improve yield without making the subsequent removal of excess alcohol overly difficult. The effect of using excess alcohol on yield in a typical esterification is significant.[3]

Table 2: Effect of Reactant Molar Ratio on Ester Yield (General Fischer Esterification)

| Molar Ratio (Alcohol:Acid) | Typical Equilibrium Yield of Ester |

| 1:1 | ~65%[2][3] |

| 10:1 | ~97%[2][3] |

| 100:1 | >99%[3] |

| Data generalized from studies on monofunctional reactants. |

Q2: What is the best solvent for the azeotropic removal of water?

A2: Toluene is the most common and effective solvent for this purpose. It forms an azeotrope with water that boils at 85°C, which is a convenient temperature for many esterification reactions. Other non-polar solvents like hexane or cyclohexane can also be used, but their lower boiling points may result in slower reaction rates.[1]

Table 3: Common Azeotropic Solvents

| Solvent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water % in Azeotrope |

| Toluene | 111 | 85 | 20.2 |

| Benzene | 80 | 69 | 8.8 |

| Hexane | 69 | 61 | 5.6 |

Q3: How can I monitor the reaction besides watching water collection?

A3: Thin-Layer Chromatography (TLC) is an excellent way to monitor the progress of the reaction.[2] Spot the reaction mixture on a TLC plate alongside your starting materials (propanedioic acid and heptanol). As the reaction proceeds, you will see the starting material spots diminish and a new spot corresponding to the diheptyl propanedioate product appear. The product, being less polar than the carboxylic acid, will have a higher Rf value.

Q4: Are there any significant side reactions to be aware of?

A4: The primary competing reaction is the reverse hydrolysis, which is minimized by the Dean-Stark trap. With a dicarboxylic acid like propanedioic acid, it is possible to form the monoester (heptyl propanedioate) as an intermediate. If the reaction is stopped prematurely, this may be present as an impurity. Overheating can lead to decarboxylation of the malonic acid or its ester derivatives, though this typically requires more forcing conditions.

References

-

Organic Syntheses. (n.d.). A 300-mL, three-necked, flame-dried, round-bottomed flask.... Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIETHYL PROPANEDIOATE. Retrieved from [Link]

-

Organic Syntheses. (n.d.). ...the middle neck is equipped with a Dean-Stark trap. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Troubleshooting phase separation issues in diheptyl propanedioate emulsions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diheptyl propanedioate emulsions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve phase separation issues encountered during formulation. Emulsions are thermodynamically unstable systems, and successful formulation requires a careful balance of components and processing parameters[1][2]. This document provides in-depth, field-proven insights to help you achieve stable and robust emulsions.

Troubleshooting Guide: Diagnosing and Resolving Phase Separation

This section addresses specific phase separation phenomena you might observe during your experiments. Each issue is presented in a question-and-answer format to guide you through a logical troubleshooting process.

Issue 1: Immediate Phase Separation Upon Mixing

Question: My emulsion separates into distinct oil and water layers almost immediately after I stop homogenization. What is the primary cause?

Answer: Immediate phase separation, often called breaking or cracking, is a critical failure of the emulsification process. It indicates that the system is unable to form even a transiently stable dispersion. This is typically due to a fundamental incompatibility in the formulation, most often related to the emulsifier system[3][4].

Potential Causes & Solutions:

-

Incorrect Emulsifier System (HLB Mismatch): The Hydrophile-Lipophile Balance (HLB) system is a critical framework for selecting emulsifiers[5]. For an oil-in-water (O/W) emulsion, you need a higher HLB value (typically 8-18), whereas a water-in-oil (W/O) emulsion requires a low HLB value (typically 3-6)[5][6]. Diheptyl propanedioate is a non-polar oil; for an O/W emulsion, a required HLB in the range of 10-12 is a reasonable starting point based on similar ester oils.

-

Insufficient Emulsifier Concentration: The emulsifier molecules must cover the surface of the dispersed phase droplets to prevent them from coalescing[9]. If the concentration is too low, there won't be enough emulsifier to stabilize the newly created surface area during homogenization.

-

Action: Incrementally increase the total emulsifier concentration (e.g., from 2% to 5% of the total formulation weight) and observe the impact on stability.

-

-

Incompatible Emulsifiers: Using anionic and cationic emulsifiers in the same system can lead to precipitation and a complete loss of emulsifying capacity[10].

-

Action: Ensure all your surfactants are compatible. When in doubt, use non-ionic emulsifiers, which are generally compatible with a wider range of ingredients.

-

Issue 2: Creaming or Sedimentation Observed After Several Hours or Days

Question: My emulsion looks stable initially, but after a day, a concentrated layer of the dispersed phase forms at the top (creaming) or bottom (sedimentation). How can I fix this?

Answer: Creaming (in O/W emulsions) and sedimentation (in W/O emulsions) are reversible phenomena caused by the density difference between the two phases under the influence of gravity[11]. While the droplets have not yet merged, this is a clear sign of instability that often precedes coalescence[3][10].

Potential Causes & Solutions:

-

Low Viscosity of the Continuous Phase: If the continuous phase is too thin, it cannot effectively impede the movement of the dispersed droplets.

-

Action: Increase the viscosity of the continuous phase by adding a thickener or rheology modifier. For an O/W emulsion, suitable options include xanthan gum, carbomers, or hydroxyethylcellulose[4][12]. For W/O emulsions, oil-soluble thickeners like waxes or organoclays can be used. This is one of the most effective strategies to prevent creaming.

-

-

Large Droplet Size: Larger droplets move more quickly through the continuous phase, accelerating creaming. The rate of creaming is proportional to the square of the droplet radius (Stokes' Law).

-

Action: Refine your homogenization process. Increase the homogenization speed or duration to reduce the average droplet size[13]. Using a high-pressure homogenizer is more effective at creating fine droplets than a standard rotor-stator mixer.

-

-

High Concentration of Dispersed Phase: A very high internal phase volume can promote droplet crowding and accelerate separation.

-

Action: Evaluate if the oil phase concentration can be reduced. An oil phase above 15-20% may require more robust stabilization systems[13].

-

Troubleshooting Logic Flowchart

The following diagram outlines a systematic approach to diagnosing emulsion instability.

Caption: A flowchart for troubleshooting emulsion phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of emulsion instability?

Emulsions can break down through several physical mechanisms that can occur sequentially or simultaneously[2][14]:

-

Creaming/Sedimentation: The migration of droplets due to density differences, which is a reversible process[11].

-

Flocculation: Droplets aggregate into clumps without losing their individual integrity. This is often a precursor to coalescence and can be reversible[3][10].

-

Coalescence: An irreversible process where droplets merge to form progressively larger droplets, ultimately leading to the complete separation of the two phases[11].

-

Ostwald Ripening: A process where smaller droplets dissolve in the continuous phase and redeposit onto larger droplets, leading to an increase in the average droplet size over time[14].

Sources

- 1. Influence of Processing and Stabilizer Selection on Microstructure, Stability and Rheology of Emulsion-Based Semisolid Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in emulsion stability: A review on mechanisms, role of emulsifiers, and applications in food - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emulsion stability: 5 common mechanism for emulsion breakdown and how can it be prevented?! [pharmacores.com]

- 4. cmstudioplus.com [cmstudioplus.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. makingcosmetics.com [makingcosmetics.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. chemistscorner.com [chemistscorner.com]

- 13. The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biolinscientific.com [biolinscientific.com]

Enhancing oxidative stability of diheptyl propanedioate in lubricant formulations

Subject: Enhancing Oxidative Stability in Lubricant Formulations

Document ID: TSC-LUB-2025-DP | Status: Active | Audience: Formulation Scientists, R&D Engineers[1]

Introduction

Welcome to the Technical Support Center. You are likely here because your diheptyl propanedioate (DHPD) formulations are failing oxidative stability benchmarks (RPVOT or PDSC).

The Core Challenge: Unlike standard adipate or sebacate esters, diheptyl propanedioate is a malonate ester .[1] It possesses a unique structural vulnerability: the active methylene group (

This guide provides the diagnostic frameworks, formulation strategies, and validation protocols required to stabilize DHPD for high-performance lubricant applications.

Module 1: Troubleshooting Guide

Use this matrix to diagnose failure modes in your current formulation.

| Symptom | Probable Cause | The Mechanism | Corrective Action |

| Rapid Viscosity Spike (>15% increase) | Oxidative Cross-linking | The active methylene radical attacks a neighboring chain, forming C-C bonds (dimerization).[1] | Increase Aminic AO: Shift ratio towards alkylated diphenylamines (ADPA) to trap carbon-centered radicals. |

| High TAN (Total Acid Number) | Hydrolysis or Acid Cleavage | Moisture ingress or oxidative cleavage of the ester linkage releases heptanol and malonic acid. | Add Acid Scavenger: Incorporate carbodiimides or epoxidized esters.[1] Verify water content <200 ppm.[1] |

| RPVOT Failure (<25% of target) | Metal Catalysis | Copper/Iron ions (from test rig or wear) are catalyzing hydroperoxide decomposition.[1] | Add Metal Deactivator: Introduce 0.05% Tolyltriazole derivative to passivate metal ions. |

| Sludge/Varnish | Insoluble Oligomers | Advanced polymerization of the malonate core creates polar, insoluble byproducts. | Solubility Improver: Add 5-10% Alkylated Naphthalene (AN) to solubilize oxidation precursors. |

Module 2: The Mechanism of Failure

To fix the problem, you must understand the enemy. In DHPD, the hydrogen atoms on the central carbon are "activated." When an initiator (heat/metal) removes one of these protons, the resulting radical is resonance-stabilized by the two carbonyl oxygens, making it easy to form but highly reactive toward oxygen.

Figure 1: Radical Auto-Oxidation Pathway of Malonates

Caption: The auto-oxidation cycle specific to malonates. Note the self-propagating loop where Peroxyl Radicals attack fresh base oil.[1]

Module 3: Formulation Strategy (The Solution)

You cannot rely on a single antioxidant.[1] You must employ a Synergistic Defense System utilizing Heterosynergism (Phenol + Amine) and Peroxide Decomposition (Phosphite).[1]

Recommended Additive Architecture

| Component | Function | Recommended Chemistry | Loading (wt%) |

| Primary AO (Radical Scavenger) | Traps initial radicals immediately.[1] | High MW Hindered Phenol (e.g., Ester-based phenol) | 0.5% - 1.0% |

| Secondary AO (Regenerator) | Traps peroxy radicals; regenerates the Phenol.[1] | Alkylated Diphenylamine (ADPA) (Nonylated/Octylated) | 1.0% - 2.0% |

| Tertiary AO (Decomposer) | Destroys hydroperoxides without radicals.[1] | Organophosphite | 0.2% - 0.5% |

| Metal Deactivator | Prevents catalytic initiation.[1] | Tolyltriazole Derivative | 0.05% |

The "Why" behind the ratios: Phenols react fast but are consumed quickly. Amines react slower but persist longer and can actually regenerate the reacted phenol molecules through hydrogen transfer [1]. By maintaining a 2:1 Amine:Phenol ratio, you ensure long-term stability (Amine) while handling high-temperature spikes (Phenol).[1]

Module 4: Validation Protocols

Do not trust datasheet values. Validate your specific blend using these self-validating protocols.

Protocol A: PDSC (Pressure Differential Scanning Calorimetry)

Standard: ASTM D6186 Purpose: Determines the Oxidation Induction Time (OIT)—the exact minute your antioxidant package is depleted.[3]

Workflow:

-

Sample: Weigh 3.0 ± 0.2 mg of formulation into an aluminum pan.

-

Catalyst: Add 0.5 mg of soluble iron catalyst (optional for severe service simulation).

-

Purge: Purge cell with Oxygen at 100 mL/min.

-

Pressurize: Ramp to 500 psig (3.4 MPa) Oxygen.

-

Heat: Ramp to test temperature (typically 180°C or 210°C) and hold.

-

Endpoint: Measure time until the exothermic deviation (onset of oxidation).

Figure 2: PDSC Experimental Logic

Caption: ASTM D6186 workflow. The OIT (Oxidation Induction Time) is the critical metric for antioxidant longevity.

Protocol B: RPVOT (Rotating Pressure Vessel Oxidation Test)

Standard: ASTM D2272 Purpose: Simulates lifespan in the presence of water and copper (turbine/hydraulic conditions).[4][5][6][7][8]

-

Charge: 50g oil + 5mL water + Copper coil catalyst into the vessel.[1][7]

-

Conditions: Pressurize to 90 psi O2; heat to 150°C; rotate at 100 rpm.

-

Failure Criteria: The test ends when pressure drops 25.4 psi from maximum.

-

Target: For DHPD formulations, aim for >1000 minutes to compete with PAO-based lubricants.

FAQs: Expert Insights